6-(2-aminoethoxy)-N-(3-methoxypropyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Synthetic Applications
Chemical Transformations and Derivatives Synthesis
Research has shown that pyrimidine derivatives, such as those similar to "6-(2-aminoethoxy)-N-(3-methoxypropyl)pyrimidin-4-amine," are transformed into various other derivatives through reactions with amines or treatment with specific reagents, highlighting their versatility in synthetic organic chemistry (Botta et al., 1985).
Corrosion Inhibition
Protection of Metals
A study on new pyrimidine derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for industries looking to prolong the lifespan of metal components (Yadav et al., 2015).
Antifungal Applications
Biological Activity Against Fungi
Some derivatives of pyrimidine have been reported to exhibit antifungal effects against specific types of fungi, suggesting potential for development into antifungal agents (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Activities
Pharmacological Properties
The synthesis of furochromone pyrimidine derivatives has been associated with anti-inflammatory and analgesic activities, indicating their potential therapeutic applications (Abu‐Hashem et al., 2011).
Antimicrobial Activity
Synthesis of Pyrimidinones and Oxazinones
Research into the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has demonstrated antimicrobial properties, suggesting their use as antibacterial and antifungal agents (Hossan et al., 2012).
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(3-methoxypropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-15-5-2-4-12-9-7-10(14-8-13-9)16-6-3-11/h7-8H,2-6,11H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDURPLZNIYVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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